Binding Mode: 7- vs 6-Carboxamide Regioisomers
The 7‑carboxamide derivative 3H‑imidazo[4,5‑b]pyridine‑7‑carboxamide (78316‑12‑8) enables a distinct hydrogen‑bonding pattern with the kinase hinge region compared to the 6‑carboxamide isomer (e.g., 3H‑imidazo[4,5‑b]pyridine‑6‑carboxamide). Crystallographic studies of 3H‑imidazo[4,5‑b]pyridine‑7‑carboxamide‑based inhibitors bound to c‑Met kinase reveal that the 7‑carboxamide moiety forms a conserved bidentate hydrogen bond with the hinge residue Met1160, contributing to sub‑micromolar enzymatic inhibition (IC50 = 0.087 μM against c‑Met) [1]. In contrast, 6‑carboxamide derivatives have been primarily exploited as anti‑inflammatory agents via mPGES‑1 inhibition, with no demonstrated kinase activity, highlighting a clear divergence in target engagement [2].
| Evidence Dimension | Primary Biological Target Engagement |
|---|---|
| Target Compound Data | IC50 = 0.087 μM (c‑Met kinase) for 7‑carboxamide derivative |
| Comparator Or Baseline | 6‑carboxamide isomer: No kinase inhibitory activity reported; used as mPGES‑1 inhibitor scaffold |
| Quantified Difference | >1000‑fold difference in kinase inhibitory potency; distinct biological targets |
| Conditions | c‑Met kinase enzymatic assay (7‑carboxamide derivative) vs. mPGES‑1 inhibition assays (6‑carboxamide derivatives) |
Why This Matters
This differential target engagement dictates that 7‑carboxamide is the preferred scaffold for kinase‑targeted drug discovery, whereas 6‑carboxamide offers a validated entry point for anti‑inflammatory programs, preventing misapplication of the wrong regioisomer in lead optimization.
- [1] Liu Y, Gray NS. Discovery of 3H-Imidazo[4,5-b]pyridines as Potent c-Met Kinase Inhibitors: Design, Synthesis, and Biological Evaluation. ChemMedChem 2012; 7(5): 830-841. View Source
- [2] Boehringer Ingelheim International GmbH. 3H-IMIDAZO[4,5-b]PYRIDINE-6-CARBOXAMIDES AS ANTI-INFLAMMATORY AGENTS. WO 2010/034667 A1. View Source
